3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile
Overview
Description
“3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of “3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile” includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms . The empirical formula is C11H12N2O and the molecular weight is 188.23 .Scientific Research Applications
Agrochemicals
Imidazole derivatives are also used in agrochemicals . Their unique chemical properties make them suitable for use in a variety of agricultural applications .
Dyes for Solar Cells and Other Optical Applications
Research into the use of imidazole derivatives in dyes for solar cells and other optical applications is emerging . These compounds can be used to improve the efficiency and durability of these devices .
Functional Materials
Imidazole derivatives are being deployed in the development of functional materials . These materials have a wide range of applications, including in the electronics and energy sectors .
Catalysis
Imidazole derivatives are used in catalysis . They can act as catalysts in a variety of chemical reactions, improving their efficiency and selectivity .
Seed Protectors
Some imidazole derivatives have been evaluated as seed protectors for selected wheat seedlings . These compounds can help to protect seeds from pests and diseases, improving crop yields .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The exact interaction would depend on the specific target and the context of the biological system.
Biochemical Pathways
Given the wide range of biological activities of imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The exact pathways would depend on the specific target and the biological context.
Result of Action
Given the wide range of biological activities of imidazole derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular level. The exact effects would depend on the specific target and the biological context.
properties
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-10-14-5-6-15(10)9-12-4-2-3-11(7-12)8-13/h2-7H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXUYPBDUYSWMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC(=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile | |
CAS RN |
1016716-83-8 | |
Record name | 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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